![molecular formula C54H77OP B12951689 Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)
Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane is a complex organophosphorus compound. It features a phosphane group bonded to a biphenyl structure, which is further substituted with adamantyl and tricyclohexyl groups. This compound is notable for its steric bulk and electronic properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Substituents: The adamantyl and tricyclohexyl groups are introduced via Friedel-Crafts alkylation reactions.
Phosphane Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Strong bases or acids, depending on the nature of the substituent being introduced or removed.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used under inert atmosphere conditions.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Derivatives: Depending on the nature of the substitution reaction.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industrial Chemistry: Used in the synthesis of fine chemicals and specialty polymers.
Mechanism of Action
The mechanism by which Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal, thereby affecting the reactivity and selectivity of the catalytic process. The adamantyl and tricyclohexyl groups provide steric bulk, which can enhance the stability of the metal-ligand complex and prevent unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl di-tBuXPhos: Another bulky phosphine ligand with similar steric properties.
Ad-BGPhos: A phosphine ligand with adamantyl groups, used in similar catalytic applications.
Di(adamantan-1-yl)(2-((triisopropylsilyl)oxy)phenyl)phosphine: A related compound with different substituents on the biphenyl core.
Uniqueness
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane stands out due to its unique combination of steric bulk and electronic properties. The presence of both adamantyl and tricyclohexyl groups provides a distinct steric environment that can be fine-tuned for specific catalytic applications. Additionally, the methoxy and methyl groups on the biphenyl core contribute to its electronic characteristics, making it a versatile ligand in various chemical reactions.
Properties
Molecular Formula |
C54H77OP |
|---|---|
Molecular Weight |
773.2 g/mol |
IUPAC Name |
bis(1-adamantyl)-[3-methoxy-2,4,5-trimethyl-6-(2,4,6-tricyclohexylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C54H77OP/c1-34-35(2)51(55-4)36(3)52(56(53-28-37-20-38(29-53)22-39(21-37)30-53)54-31-40-23-41(32-54)25-42(24-40)33-54)49(34)50-47(44-16-10-6-11-17-44)26-46(43-14-8-5-9-15-43)27-48(50)45-18-12-7-13-19-45/h26-27,37-45H,5-25,28-33H2,1-4H3 |
InChI Key |
NKURKSFCAXVZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=C(C=C(C=C2C3CCCCC3)C4CCCCC4)C5CCCCC5)P(C67CC8CC(C6)CC(C8)C7)C91CC2CC(C9)CC(C2)C1)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)

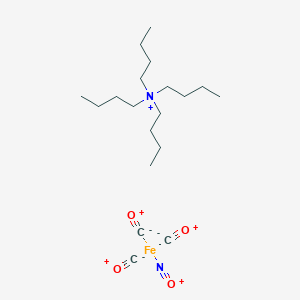
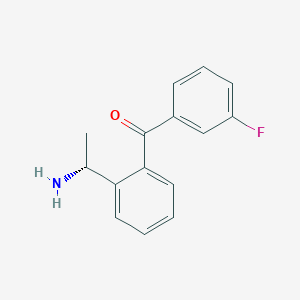
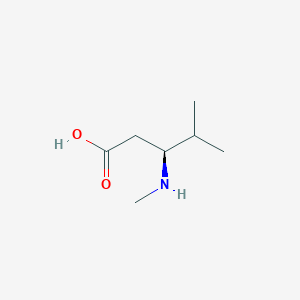
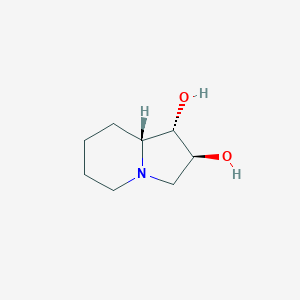
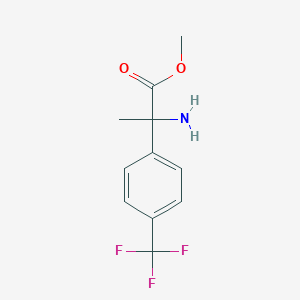
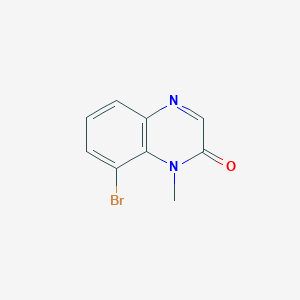
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
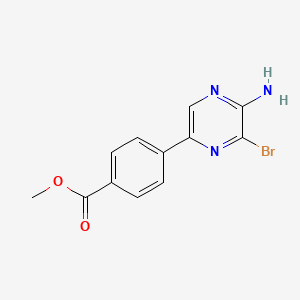
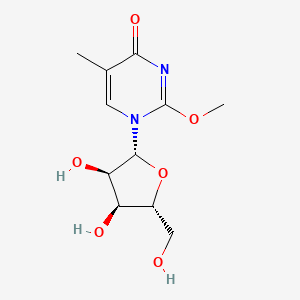
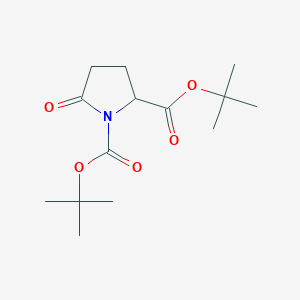
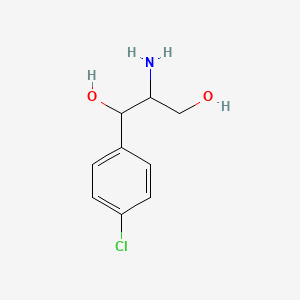
![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)
